![molecular formula C12H7BrF3N3S B2854825 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 478248-99-6](/img/structure/B2854825.png)
3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as BMPT, is a heterocyclic compound that is widely used in the scientific research community. BMPT is a versatile molecule that can be synthesized in a variety of ways, and has numerous applications in organic synthesis and medicinal chemistry. The compound has been studied for its potential to act as a drug target in various biochemical and physiological processes, and its advantages and limitations for lab experiments have been explored.
Applications De Recherche Scientifique
3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has numerous applications in scientific research. It has been used as a building block in the synthesis of various heterocyclic compounds, and has been studied for its potential to act as a drug target in various biochemical and physiological processes. 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has also been studied for its potential as a fluorescent probe for the detection of hydrogen sulfide, as well as its potential to act as a catalyst for the oxidation of alcohols. Furthermore, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential to act as an anti-cancer agent, and its potential to inhibit the growth of various cancer cell lines has been explored.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not well understood, however, it is believed to act as an inhibitor of certain enzymes involved in cell growth and proliferation. 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of cyclin-dependent kinase (CDK) and phosphatidylinositol-4-kinase (PI4K), which are involved in the regulation of cell cycle progression and cell proliferation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been studied in a variety of cell lines and animal models. 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. It has also been shown to induce apoptosis in a variety of cell lines. Furthermore, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, such as cyclin-dependent kinase and phosphatidylinositol-4-kinase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its versatility and ease of synthesis. The two-step synthesis method of 1,3-dipolar cycloaddition of an azomethine ylide to a thiophene-2-carbaldehyde is simple and efficient, and has been used for the synthesis of a variety of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Furthermore, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential to act as a drug target in various biochemical and physiological processes, making it a valuable tool for research.
The main limitation of using 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its lack of specificity. While 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, it is not specific to any particular enzyme or pathway. Therefore, it is important to be aware of the potential off-target effects of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine when using it in lab experiments.
Orientations Futures
There are numerous potential future directions for the use of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in scientific research. 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could be used to develop new drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Furthermore, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could be used to develop new fluorescent probes for the detection of various molecules and compounds. Additionally, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could be used to develop new catalysts for the oxidation of alcohols, and new methods for the synthesis of heterocyclic compounds. Finally, 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could be used to study the mechanism of action of various enzymes involved in cell growth and proliferation, in order to develop new therapeutic strategies for the treatment of various diseases.
Méthodes De Synthèse
3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be synthesized via a variety of methods, including the two-step synthesis method of 1,3-dipolar cycloaddition of an azomethine ylide to a thiophene-2-carbaldehyde. The first step involves the formation of the azomethine ylide from 2-methyl-5-thiophenecarbaldehyde and 2-methyl-5-bromopyridine. The second step involves the 1,3-dipolar cycloaddition of the azomethine ylide and a thiophene-2-carbaldehyde, forming the desired 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. This two-step synthesis method is simple and efficient, and has been used for the synthesis of a variety of 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.
Propriétés
IUPAC Name |
3-bromo-2-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N3S/c1-6-10(13)11-17-7(8-3-2-4-20-8)5-9(12(14,15)16)19(11)18-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDFICLWNXZJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

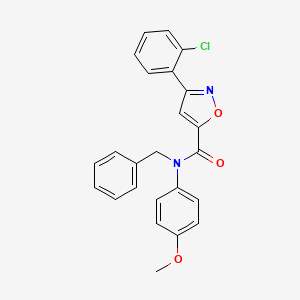

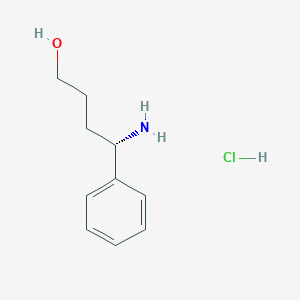
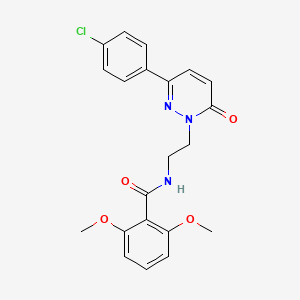
![[1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2854749.png)

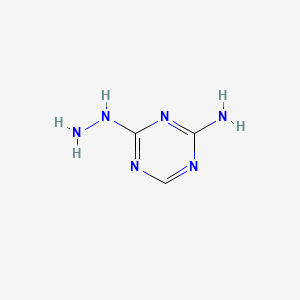

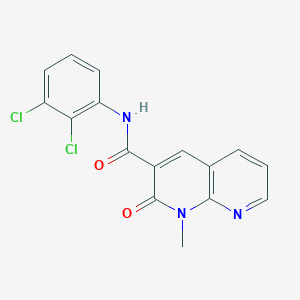
![2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol](/img/structure/B2854757.png)

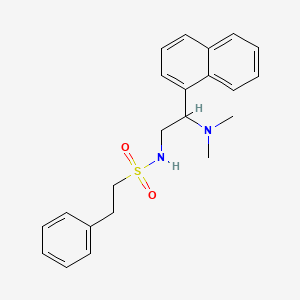
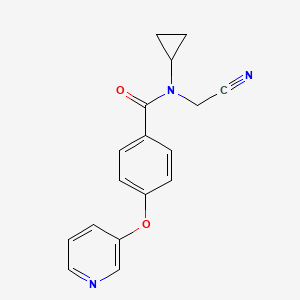
![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854765.png)